molecular formula C12H11N3O B4914751 N-prop-2-enylquinoxaline-6-carboxamide

N-prop-2-enylquinoxaline-6-carboxamide

Cat. No.: B4914751
M. Wt: 213.23 g/mol
InChI Key: YLPQNNNQGBECNA-UHFFFAOYSA-N
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Description

N-Prop-2-enylquinoxaline-6-carboxamide is a quinoxaline derivative characterized by a carboxamide group at the 6-position of the quinoxaline core and a propenyl (allyl) substituent on the nitrogen atom. Quinoxaline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often modulated by substituent variations.

Properties

IUPAC Name

N-prop-2-enylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-5-15-12(16)9-3-4-10-11(8-9)14-7-6-13-10/h2-4,6-8H,1,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPQNNNQGBECNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enylquinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with appropriate reagentsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

Mechanism of Action

The mechanism of action of N-prop-2-enylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the quinoxaline scaffold significantly influence molecular properties. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents (Quinoxaline Position) Molecular Weight (g/mol) Key Functional Groups
N-Prop-2-enylquinoxaline-6-carboxamide Propenyl (N), carboxamide (6) ~229.25 (calculated) Carboxamide, allyl
3-Chloro-N,N-diethylquinoxaline-2-carboxamide (6) Cl (3), diethylcarboxamide (2) 263.5 Chlorine, diethylcarboxamide
Quinoxaline-2-carboxaldehyde Aldehyde (2) 158.16 Aldehyde
N-(Prop-2-ynyl)quinoxalin-6-amine (2a) Propargyl (N), amine (6) ~183.2 (calculated) Amine, propargyl

Key Observations :

  • Functional Group Impact: The carboxamide group enhances hydrogen-bonding capacity compared to aldehydes (e.g., quinoxaline-2-carboxaldehyde ), which may improve pharmacokinetic properties.
  • Alkyl vs. Aryl Substituents : Propenyl (allyl) groups introduce rotational flexibility, whereas propargyl (in 2a ) or ethyl groups (in compound 6 ) may confer steric or electronic differences.

Spectroscopic and Thermal Properties

Table 2: Thermal and Spectroscopic Data
Compound Name Melting Point (°C) $ ^1H $-NMR Shifts (Key Signals) IR (C=O stretch, cm$ ^{-1} $)
3-Chloro-N,N-diethylquinoxaline-2-carboxamide (6) 91–93 δ 8.10 (H-8), 3.65 (N-CH2 cis), 1.34 (CH3) 1635
Quinoxaline-2-carboxaldehyde Not reported Not provided Not available
N-(Prop-2-ynyl)quinoxalin-6-amine (2a) Not reported δ 8.10–7.70 (aromatic), 3.90 (propargyl) Not reported

Insights :

  • The carboxamide C=O stretch in compound 6 (1635 cm$ ^{-1} $) is typical for such derivatives. The target compound’s IR would likely show a similar signal.
  • Propenyl substituents may introduce distinct $ ^1H $-NMR signals (e.g., allylic protons at δ 5–6 ppm), differentiating it from propargyl analogs like 2a .

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